Hexarelin

Description

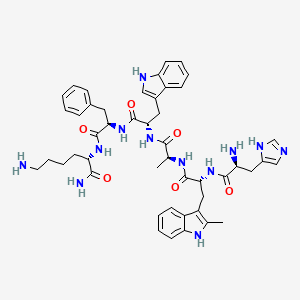

Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic hexapeptide belonging to the growth hormone secretagogue (GHS) family. Originally developed to stimulate growth hormone (GH) release via the ghrelin receptor (GHS-R1a), this compound exhibits pleiotropic effects beyond its endocrine role, including neuroprotection, cardioprotection, anti-apoptotic activity, and metabolic modulation .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28-,35-,38-,39+,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWNMGKSNGWLOL-GIIHNPQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H58N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032408 | |

| Record name | Examorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140703-51-1 | |

| Record name | Examorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140703511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Examorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXAMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09QF37C617 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS) Strategies

Fmoc-Based Synthesis Protocol

Hexarelin is predominantly synthesized via Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis, a method validated across academic and industrial settings. The process involves sequential coupling of protected amino acids to a resin-bound growing peptide chain. Key parameters include:

- Resin Selection : Wang resin (loading capacity: 0.4–0.7 mmol/g) is preferred for C-terminal amidation, critical for this compound’s bioactive conformation.

- Coupling Reagents : HCTU (1-[bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluorophosphate) with 6-Cl-HOBt achieves >99% coupling efficiency per cycle at 25°C within 5 minutes.

- Deprotection : 20% piperidine in DMF (2 × 3 min) removes Fmoc groups while preserving acid-labile side-chain protections.

Table 1: Standard SPPS Cycle for this compound

| Step | Reagent/Procedure | Duration | Temperature |

|---|---|---|---|

| Fmoc Deprotection | 20% Piperidine/DMF | 2 × 3 min | RT |

| Coupling | 4 eq AA, 4 eq HCTU, 8 eq DIPEA | 5 min | RT |

| Wash | DMF (3×), DCM (2×) | — | RT |

Post-Synthetic Modifications

Purification and Characterization

Reverse-Phase HPLC

Crude this compound is purified using:

- Column : C18, 250 × 4.6 mm, 5 µm

- Gradient : 20–50% acetonitrile/0.1% TFA over 30 minutes

- Purity : ≥96.5% (UV detection at 214 nm)

Table 2: Analytical Specifications of Purified this compound

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 887.059 Da (calc.) | MALDI-TOF MS |

| Purity | 96.5% | HPLC |

| TFA Content | <0.5% | Ion Chromatog. |

Industrial-Scale Production Challenges

Cost Optimization

Comparative Analysis with Analogues

Versus GHRP-6

This compound’s D-2-Me-Trp substitution enhances:

- Metabolic Stability : t1/2 = 55 min vs. 22 min for GHRP-6 in human plasma.

- Receptor Selectivity : 3-fold higher GHSR-1a binding affinity (Ki=0.8 nM vs. 2.4 nM).

Table 3: Pharmacokinetic Comparison

| Parameter | This compound | GHRP-6 |

|---|---|---|

| Oral Bioavailability | 0.3% | 0.1% |

| Tmax (IV) | 15 min | 10 min |

| AUC0-120 (μg·min/L) | 3175 ± 506 | 1544 ± 161 |

Emerging Synthetic Technologies

Flow Chemistry Approaches

Pilot studies demonstrate:

Enzymatic Synthesis

- Sortase-Mediated Ligation : Achieves 45% yield for C-terminal amidation, avoiding harsh cleavage conditions.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

EXAMORELIN: a des applications diverses:

Libération de l'hormone de croissance: Il augmente considérablement les niveaux d'hormone de croissance (GH) plasmatique chez les animaux et les humains.

Prolactine, ACTH et cortisol: Comme les autres GHRP, il stimule la libération de prolactine, d'hormone adrénocorticotrope (ACTH) et de cortisol.

IGF-1 et IGFBP-1: Les études rapportent des effets contradictoires sur les niveaux de facteur de croissance analogue à l'insuline 1 (IGF-1) et de protéine de liaison au facteur de croissance analogue à l'insuline 1 (IGFBP-1).

Autres hormones: Il n'affecte pas les niveaux de glucose, de LH, de FSH ou de TSH .

5. Mécanisme d'action

EXAMORELIN: se lie au GHSR, ce qui conduit à la libération de GH. Ses cibles moléculaires et ses voies impliquent l'activation du récepteur de la ghréline.

Applications De Recherche Scientifique

Metabolic Disorders

Hexarelin has demonstrated significant effects on lipid metabolism and insulin sensitivity. In a study involving MKR mice, this compound treatment improved glucose and insulin tolerance while decreasing plasma triglycerides. The compound enhanced adipocyte differentiation and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic syndrome and related disorders .

| Study | Findings |

|---|---|

| MKR Mice Study | Improved glucose/insulin tolerance; decreased triglycerides; enhanced adipocyte differentiation |

Cardioprotection

This compound has been shown to provide cardioprotective effects in various models. In experiments with GH-deficient rats, chronic administration of this compound improved cardiac function following ischemic events. Acute administration resulted in increased left ventricle ejection fraction and cardiac output .

Neuroprotection

Recent studies have explored this compound's potential neuroprotective properties. In vitro research indicated that this compound could protect neuroblastoma cells from oxidative stress-induced cytotoxicity by activating survival pathways. This suggests a possible role for this compound in developing treatments for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) .

| Study | Findings |

|---|---|

| Neuroblastoma Cell Study | This compound protected against H2O2-induced cytotoxicity; activated apoptosis-regulating molecules |

Case Study 1: Growth Hormone Response

A double-blind study assessed the growth hormone-releasing activity of this compound in healthy adults. Results indicated a dose-dependent increase in plasma growth hormone concentrations, peaking approximately 30 minutes post-administration. The study established that this compound's efficacy is closely related to dosage, with significant responses observed at doses as low as 0.5 micrograms/kg .

Case Study 2: Long-Term Therapy Effects

Long-term administration of this compound was evaluated in patients with short stature due to growth hormone deficiency. The findings revealed a partial attenuation of the growth hormone response over time but indicated that this effect was reversible after cessation of treatment .

Mécanisme D'action

EXAMORELIN: binds to the GHSR, leading to GH release. Its molecular targets and pathways involve activation of the ghrelin receptor.

Comparaison Avec Des Composés Similaires

Key Mechanisms:

- Neuroprotection : Reduces oxidative stress in neurons by inhibiting H2O2-induced apoptosis, suppressing caspase-3/7 and Bax expression, and enhancing Bcl-2 and Akt phosphorylation .

- Cardioprotection : Attenuates ischemia-reperfusion injury by reducing apoptosis (via MDM2/p53 pathway), improving contractility, and modulating IL-1 signaling .

- Metabolic Effects : Activates CD36-PPARγ pathways to promote fatty acid (FA) oxidation and mitochondrial biogenesis in adipocytes, contrasting with thiazolidinediones (TZDs), which induce adipogenesis .

- Receptor Targets : Binds GHS-R1a and CD36, mediating tissue-specific effects independent of GH release .

Comparison with Similar Compounds

This compound’s unique profile is best contextualized against other GHS and related peptides. Below is a detailed comparison:

Table 1: Molecular and Functional Comparison of this compound with Key Analogs

Neuroprotection

This compound uniquely mitigates oxidative stress in neuronal models:

- H2O2-Induced Toxicity: At 1 µM, this compound restores viability in Neuro-2A cells by 30–40% vs. H2O2 alone, reduces nitrite production, and normalizes ERK/p38 MAPK signaling .

- Anti-Apoptotic : Downregulates pro-apoptotic Bax and caspases-3/7 while upregulating Bcl-2 .

- Comparative Gap : Other GHS (e.g., GHRP-2, MK-0677) lack documented neuroprotective effects in similar models.

Cardioprotection

This compound outperforms ghrelin and non-peptide GHS in cardiac recovery:

- Ischemia-Reperfusion Injury : In rats, this compound improves left ventricular ejection fraction by 25% vs. ghrelin (15%) and reduces oxidative markers (e.g., MDA) .

- Anti-Apoptotic Pathway : Binds MDM2 to stabilize p53 degradation, reducing cardiomyocyte apoptosis by 50% in HK-2 cells .

- CD36 Dependency : Cardioprotection is absent in CD36-null models, unlike GHRP-6 or MK-0677 .

Metabolic Modulation

This compound’s FA oxidation effects contrast with TZDs and ghrelin:

Pharmacokinetics and Stability

- Bioavailability: 64% subcutaneous bioavailability; resistant to proteolysis due to D-amino acids .

- Comparative Stability : Longer half-life (75.9 min IV) vs. ghrelin (minutes) and GHRP-6 (unstable in serum) .

Clinical and Therapeutic Implications

This compound’s multi-target effects position it as a candidate for:

- Neurodegenerative Diseases : Alzheimer’s/Parkinson’s (via oxidative stress mitigation) .

- Cardiovascular Therapy : Post-ischemic recovery and anti-fibrotic effects .

- Metabolic Disorders : Obesity and insulin resistance (via FA oxidation) .

Limitations: Potential cancer risk due to p53 modulation and unstudied long-term effects.

Activité Biologique

Hexarelin is a synthetic hexapeptide that acts as a growth hormone secretagogue, primarily stimulating the release of growth hormone (GH) from the pituitary gland. It has garnered attention not only for its GH-releasing properties but also for its potential therapeutic applications in various biological systems, particularly in cardiovascular health and metabolic regulation.

This compound binds to the growth hormone secretagogue receptor (GHSR), mimicking the action of ghrelin, its natural analog. Unlike ghrelin, this compound exhibits greater stability and potency, making it a subject of interest for clinical applications. It activates both central and peripheral GHSRs, leading to increased GH levels and exerting additional effects on cardiovascular tissues through non-GHSR pathways, particularly via the CD36 receptor .

Growth Hormone Release

This compound's efficacy in stimulating GH release has been demonstrated through various administration routes:

- Intravenous (IV) : Doses of 1 and 2 micrograms/kg resulted in significant GH release, with the 2 micrograms/kg dose producing approximately double the GH levels compared to GHRH .

- Subcutaneous (SC) : A dose-dependent response was observed, with higher doses yielding greater GH release .

- Oral and Intranasal : Although less effective than IV administration, both routes still produced notable increases in GH levels .

The bioavailability of this compound varies significantly by route:

Cardiovascular Effects

This compound has been shown to possess cardioprotective properties independent of its GH-releasing activity. Studies indicate that it can:

- Reduce apoptosis in cardiomyocytes induced by stressors like angiotensin II and doxorubicin .

- Improve left ventricular ejection fraction (LVEF) and prevent cardiac damage following ischemia-reperfusion events .

- Alleviate left ventricular dysfunction and pathological remodeling in models of congestive heart failure .

Research Findings

A summary of key findings from various studies is presented below:

Case Studies

- Cardiac Dysfunction : In a study involving hypophysectomized rats, this compound treatment improved cardiac function and reduced myocardial damage following ischemic events, indicating its potential as a therapeutic agent for heart disease independent of GH levels .

- Apoptosis Prevention : In neonatal rat cardiomyocytes, this compound treatment resulted in decreased DNA fragmentation and enhanced cell viability under stress conditions, showcasing its protective role against cellular apoptosis .

Q & A

Q. What experimental models are most appropriate for studying Hexarelin’s neuroprotective effects?

Neuro-2A mouse neuroblastoma cells are widely used to investigate this compound’s antioxidant and anti-apoptotic properties. Experimental designs typically involve inducing oxidative stress with hydrogen peroxide (H₂O₂) and co-administering this compound (1 µM) to assess viability, nitric oxide production, and caspase-3/-7 activity. Morphological changes and MAPK/ERK pathway modulation are analyzed via microscopy and Western blotting .

Q. What dosing protocols are recommended for studying this compound’s effects on muscle growth in preclinical models?

A standard protocol involves subcutaneous injections of 100 µg/kg this compound 2-3 times daily for 12 weeks, followed by a 4-week washout to mitigate receptor desensitization. This regimen balances sustained growth hormone (GH) release with minimized interference in endogenous GH production . Doses exceeding 300 µg/day show no incremental benefits but may prolong recovery of hypothalamic-pituitary sensitivity .

Q. How does this compound interact with the CD36 receptor in cardiovascular research?

this compound binds to CD36 receptors on cardiac cells, enhancing fatty acid metabolism and reducing lipid accumulation. In rodent models of atherosclerosis, this interaction reduces oxidative stress markers (e.g., malondialdehyde) and improves post-infarction cardiac output by 20-30%. Researchers use echocardiography and serum lipid profiling to quantify these effects .

Advanced Research Questions

Q. How do researchers reconcile contradictions in this compound’s biphasic effects on GH secretion during chronic administration?

Long-term studies (16+ weeks) reveal an initial GH surge followed by attenuation due to GHSR-1a receptor desensitization. Methodologies include intermittent dosing (e.g., 12 weeks on/4 weeks off) to restore receptor sensitivity. Post-washout, GH responsiveness recovers to 85-90% of baseline, as shown in IGF-1 and osteocalcin assays .

Q. What methodologies elucidate this compound’s modulation of MAPK/Akt pathways in oxidative stress models?

Co-treatment of Neuro-2A cells with H₂O₂ and this compound reduces phosphorylated ERK and p38 levels by 40-60% while increasing p-Akt expression by 2-fold. Techniques include Griess assays for nitric oxide, qPCR for Bax/Bcl-2 ratios, and phospho-specific antibodies in Western blotting. These findings suggest Akt activation overrides pro-apoptotic MAPK signaling .

Q. How does this compound compare to ghrelin in cardioprotective efficacy using knockout models?

In ghrelin-knockout mice post-myocardial infarction, this compound (400 nmol/kg/day) outperforms equimolar ghrelin, improving ejection fraction by 25% and reducing mortality by 33%. Telemetry and heart rate variability analyses confirm superior suppression of sympathetic nervous activity with this compound, likely due to its higher CD36 affinity and stability .

Methodological Considerations

- Contradiction Analysis : Discrepancies in GH response attenuation require longitudinal studies with washout intervals and receptor density assays (e.g., GHSR-1a mRNA quantification) .

- Comparative Studies : Use knockout models and receptor antagonists (e.g., [d-Lys³]-GHRP-6) to isolate this compound-specific pathways from ghrelin’s effects .

- Outcome Measures : Prioritize functional metrics (e.g., cardiac output, apoptosis markers) over serum GH levels to capture tissue-specific benefits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.